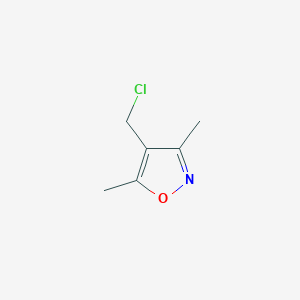

4-(Chloromethyl)-3,5-dimethylisoxazole

Descripción

The isoxazole (B147169) moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in contemporary organic synthesis. Its unique electronic and structural properties have propelled its integration into a wide array of functional molecules. A particularly valuable derivative is 4-(Chloromethyl)-3,5-dimethylisoxazole, which serves as a highly reactive and adaptable building block for the synthesis of more intricate chemical entities.

The isoxazole ring is a prominent feature in numerous biologically active compounds and approved pharmaceuticals. researchgate.netnih.govresearchgate.net Its prevalence stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-pi stacking, which are crucial for molecular recognition and biological activity. semanticscholar.org The isoxazole nucleus is found in a diverse range of drugs, from antibiotics like cloxacillin (B1194729) and flucloxacillin (B1213737) to anti-inflammatory agents such as valdecoxib. researchgate.net

The synthetic versatility of isoxazoles allows for their transformation into other important functional groups, such as β-hydroxy ketones and γ-amino alcohols, further expanding their utility in organic synthesis. researchgate.net The development of novel synthetic strategies, including transition metal-catalyzed cycloadditions and green chemistry approaches, has made a wide array of isoxazole derivatives more accessible for research and development. researchgate.net This has solidified the isoxazole core's importance in drug discovery, with applications in anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. researchgate.netbeilstein-journals.org

| Property | Value |

|---|---|

| IUPAC Name | 1,2-Oxazole |

| Molecular Formula | C₃H₃NO |

| Molecular Weight | 69.06 g/mol |

| Density | 1.074 g/ml |

| Boiling Point | 95 °C (203 °F; 368 K) |

This compound has emerged as a strategically important intermediate due to the reactive chloromethyl group attached to the stable isoxazole core. This reactivity allows for a variety of subsequent chemical transformations, making it a valuable tool for medicinal chemists and synthetic organic chemists.

Detailed research findings have demonstrated the utility of this compound in the synthesis of a range of complex and biologically active molecules. For example, it has been used as a key intermediate in the preparation of a pyridylpropionate, which is a crucial component of a histamine (B1213489) H2-receptor antagonist. researchgate.net In the field of epigenetics, this compound has served as a "biasing element" in the development of a focused chemical library of bromodomain inhibitors, leading to the discovery of novel BET bromodomain inhibitors with an imidazo[1,2-a]pyrazine (B1224502) scaffold. nih.gov

Furthermore, this versatile building block has been employed in the synthesis of a novel derivative of the alkaloid cytisine, a compound with its own significant biological profile. nih.gov More recently, it has been instrumental in the discovery of a potent and selective BET inhibitor for the treatment of acute myeloid leukemia (AML). nih.gov These examples underscore the strategic importance of this compound in the efficient construction of complex molecules with significant therapeutic potential.

| Property | Value |

|---|---|

| CAS Number | 19788-37-5 |

| Molecular Formula | C₆H₈ClNO |

| Molecular Weight | 145.59 g/mol |

| Boiling Point | 87-88 °C/8 mmHg |

| Density | 1.173 g/mL at 25 °C |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(chloromethyl)-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO/c1-4-6(3-7)5(2)9-8-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFAUKBQIAURIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066531 | |

| Record name | Isoxazole, 4-(chloromethyl)-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19788-37-5 | |

| Record name | 4-(Chloromethyl)-3,5-dimethylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19788-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxazole, 4-(chloromethyl)-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019788375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxazole, 4-(chloromethyl)-3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoxazole, 4-(chloromethyl)-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-3,5-dimethylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 4 Chloromethyl 3,5 Dimethylisoxazole

Conventional Synthetic Routes to 4-(Chloromethyl)-3,5-dimethylisoxazole

The primary and most conventional method for synthesizing this compound involves the direct chloromethylation of the 3,5-dimethylisoxazole (B1293586) ring. This reaction is a type of electrophilic substitution. dur.ac.uk

The chloromethylation of 3,5-dimethylisoxazole is a well-established reaction, analogous to the Blanc chloromethylation of aromatic compounds. jk-sci.com The presence of two methyl groups on the isoxazole (B147169) ring increases the electron density, thus activating the ring for electrophilic substitution at the 4-position. nih.gov This reaction introduces a chloromethyl group (-CH₂Cl) onto the isoxazole core. thieme-connect.de

The chloromethylation of 3,5-dimethylisoxazole is typically carried out using formaldehyde (B43269) and hydrogen chloride as the chloromethylating agents. thieme-connect.dejk-sci.com Paraformaldehyde, a solid polymer of formaldehyde, or 1,3,5-trioxane (B122180) can also be used as the formaldehyde source. dur.ac.ukgoogle.com The reaction is generally conducted under anhydrous conditions to maximize the yield and purity of the final product. jk-sci.com

| Reagent | Form | Role | Source |

|---|---|---|---|

| 3,5-Dimethylisoxazole | Liquid | Starting Material/Substrate | nih.gov |

| Formaldehyde | Aqueous solution (formalin) or polymeric form (paraformaldehyde, 1,3,5-trioxane) | Source of the methylene (B1212753) group | thieme-connect.dedur.ac.uk |

| Hydrogen Chloride (HCl) | Gas or concentrated aqueous solution | Provides the chlorine atom and acts as a catalyst | thieme-connect.dedur.ac.uk |

| Catalyst | Solid (e.g., Zinc Chloride) | Lewis acid to facilitate the electrophilic reaction | thieme-connect.dejk-sci.com |

A catalyst is frequently employed to promote the chloromethylation reaction. thieme-connect.de The most commonly used catalyst is anhydrous zinc chloride (ZnCl₂). thieme-connect.dejk-sci.com Other Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃) and tin(IV) chloride (SnCl₄), have also been utilized. thieme-connect.dedur.ac.uk The choice of catalyst can be critical; for instance, aluminum chloride is known to sometimes promote the formation of diarylmethane byproducts. dur.ac.uk In some cases involving highly activated aromatic rings, a catalyst may not be necessary, with a protic acid like hydrochloric acid providing sufficient catalytic effect. thieme-connect.dedur.ac.uk The reaction can be performed in various solvents, with acetic acid sometimes being used. google.com

Besides direct chloromethylation, other synthetic strategies have been reported for the formation of the chloromethylisoxazole skeleton. One such method involves the 1,3-dipolar cycloaddition of nitrile oxides. The reaction between a nitrile oxide and 1,3-dichloroprop-1-ene can lead to the formation of 4-(chloromethyl)isoxazoles. researchgate.net However, this reaction may also produce the 5-(chloromethyl)isoxazole (B1588054) regioisomer, potentially requiring separation of a product mixture. researchgate.net

Chloromethylation of 3,5-Dimethylisoxazole

Advanced Synthetic Strategies and Methodological Innovations

Innovations in the synthesis of chloromethylated compounds often focus on improving efficiency, safety, and environmental friendliness. An improved process for chloromethylation involves the use of paraformaldehyde and hydrogen chloride in the presence of a carboxylic acid like acetic acid or propionic acid at low temperatures. google.com This method has been shown to produce high yields (around 85-87%) with minimal impurity formation for substrates like methylene dioxybenzene. google.com Key parameters for this optimized process are detailed below.

| Parameter | Condition | Benefit | Source |

|---|---|---|---|

| Catalyst/Solvent | Acetic Acid or Propionic Acid | Acts as a catalyst and solvent, potentially reducing the need for strong Lewis acids. | google.com |

| Temperature | Maintained between 0°C and 10°C | Minimizes the formation of impurities and byproducts. | google.com |

| Reaction Time | 6 to 12 hours | Allows for high conversion of the starting material. | google.com |

| Outcome | High yield (~85-87%) of the chloromethylated product | Efficient and potentially more environmentally benign process. | google.com |

This approach represents a methodological innovation aimed at process optimization, offering a more efficient and cleaner route to chloromethylated aromatic and heterocyclic compounds.

Chemo- and Regioselective Synthesis of 4-Substituted Isoxazoles

The controlled synthesis of isoxazoles with specific substitution patterns is crucial for their application in pharmaceuticals and materials science. Achieving high chemo- and regioselectivity, particularly for 4-substituted isoxazoles, often requires carefully designed synthetic routes. One effective method involves the electrophilic cyclization of O-methyl oximes derived from 2-alkyn-1-ones.

A notable approach is the iodocyclization of 2-alkyn-1-one O-methyl oximes, which yields 4-iodoisoxazoles with high regioselectivity. nih.gov In this method, the choice of the electrophilic iodine source is critical to the reaction's success. Studies have shown that iodine monochloride (ICl) is a highly effective reagent for this transformation, leading to the desired 4-iodoisoxazoles in moderate to excellent yields under mild conditions. nih.gov The reaction proceeds smoothly and tolerates a variety of functional groups. nih.gov

The general scheme for this reaction involves the treatment of a Z-O-methyl oxime of a 2-alkyn-1-one with an electrophile like ICl. The resulting 4-iodoisoxazoles can then potentially undergo further modifications to introduce other functionalities at the 4-position. While this specific example leads to an iodo-substituted product, the underlying principle of electrophilic cyclization provides a robust strategy for accessing 4-substituted isoxazoles.

| Entry | Electrophile | Equivalents | Solvent | Time (h) | Yield (%) |

| 1 | ICl | 1.1 | CH2Cl2 | 2 | 85 |

| 2 | I2 | 1.1 | CH2Cl2 | 24 | 20 |

| 3 | I2 | 2.0 | CH2Cl2 | 24 | 55 |

Table 1: Comparison of different iodine sources for the cyclization of a 2-alkyn-1-one O-methyl oxime. Data sourced from J. P. Waldo & R. C. Larock (2007). nih.gov

This method highlights the ability to selectively introduce a substituent at the 4-position of the isoxazole ring, a key challenge in the synthesis of compounds like this compound.

Scalability and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges, including cost-effectiveness, safety, and process efficiency. A patented method outlines a process designed for large-scale production with a high yield. google.com

This industrial preparation involves a two-step process. google.com The first step is the synthesis of a crude 3,5-dimethylisoxazole. The second step involves the chloromethylation of this crude product. google.com In a detailed example, 300g of the crude 3,5-dimethylisoxazole is mixed with 185.4g of paraformaldehyde and 3 liters of 1,4-dioxane. To this mixture, 600ml of concentrated hydrochloric acid is added. The mixture is heated, and hydrogen chloride gas is passed through it until saturation. The reaction is then refluxed at approximately 83°C while continuing to pass hydrogen chloride gas for about 8 hours. google.com After the reaction is complete, the mixture undergoes reduced pressure concentration distillation to remove the solvent and water, followed by reduced pressure rectification to obtain the final product with a purity of over 98%. google.com This method is a significant improvement over a previously described method which only yielded 30% of the final product. google.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloromethyl 3,5 Dimethylisoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of 4-(Chloromethyl)-3,5-dimethylisoxazole by providing detailed information about the hydrogen and carbon atomic environments.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

The ¹H-NMR spectrum of this compound presents distinct signals that correspond to the different types of protons in the molecule. chemicalbook.com The protons of the two methyl groups (C3-CH₃ and C5-CH₃) attached to the isoxazole (B147169) ring are chemically non-equivalent and typically appear as sharp singlets in the spectrum. Their distinct chemical shifts arise from the different electronic environments created by the adjacent oxygen and nitrogen atoms of the isoxazole ring. The protons of the chloromethyl group (-CH₂Cl) also produce a singlet, located further downfield due to the deshielding effect of the adjacent electronegative chlorine atom.

¹H-NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| C3-CH ₃ | ~2.2-2.4 | Singlet |

| C5-CH ₃ | ~2.4-2.6 | Singlet |

| C4-CH ₂Cl | ~4.5-4.7 | Singlet |

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Data Interpretation

The ¹³C-NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. chemicalbook.com The spectrum for this compound shows signals corresponding to the two methyl carbons, the chloromethyl carbon, and the three carbons of the isoxazole ring (C3, C4, and C5). The carbons of the isoxazole ring (C3, C4, and C5) resonate at lower field due to their sp² hybridization and proximity to heteroatoms. The C3 and C5 carbons, being directly bonded to the heteroatoms of the ring, exhibit the largest chemical shifts. The chloromethyl carbon also shows a significant downfield shift due to the attached chlorine atom.

¹³C-NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| C3-C H₃ | ~10-12 |

| C5-C H₃ | ~12-14 |

| C4-C H₂Cl | ~35-37 |

| C 4 (isoxazole ring) | ~112-114 |

| C 3 (isoxazole ring) | ~160-162 |

| C 5 (isoxazole ring) | ~168-170 |

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR spectra provide essential data, 2D NMR techniques are invaluable for confirming the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For this compound, a COSY spectrum would be expected to show no cross-peaks, as there are no vicinal or geminal protons to couple with one another, confirming the isolated nature of the methyl and chloromethyl proton systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu An HSQC spectrum would definitively link the proton signals of the methyl groups to their corresponding carbon signals and the chloromethyl protons to the chloromethyl carbon. For instance, it would show a cross-peak between the proton signal at ~4.6 ppm and the carbon signal at ~36 ppm, confirming the -CH₂Cl fragment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu HMBC is crucial for piecing together the molecular skeleton. For this molecule, it would show correlations from the C3-CH₃ protons to the C3 and C4 carbons of the isoxazole ring. Similarly, the C5-CH₃ protons would show correlations to the C5 and C4 carbons. The protons of the chloromethyl group would correlate with the C4 carbon, and potentially the C3 and C5 carbons, providing unequivocal evidence for the substitution pattern on the isoxazole ring. nih.gov

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy Spectral Assignments

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. worldscientific.comchemicalbook.com Key absorptions include C-H stretching vibrations from the methyl and chloromethyl groups, C=N and C=C stretching from the isoxazole ring, and the distinctive C-Cl stretch. researchgate.net

Key FT-IR Bands for this compound

| **Wavenumber (cm⁻¹) ** | Vibrational Mode | Functional Group |

|---|---|---|

| ~2900-3000 | C-H Stretch | Methyl (-CH₃) |

| ~1600-1650 | C=C Stretch | Isoxazole Ring |

| ~1550-1600 | C=N Stretch | Isoxazole Ring |

| ~1400-1450 | C-H Bend | Methyl (-CH₃) |

| ~1370-1390 | Ring Stretch | Isoxazole Ring |

| ~700-800 | C-Cl Stretch | Chloromethyl (-CH₂Cl) |

Note: Values are approximate and represent typical ranges for these functional groups.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

FT-Raman spectroscopy provides data that is complementary to FT-IR. worldscientific.comresearchgate.net While FT-IR is more sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. In the case of this compound, the symmetric stretching vibrations of the C=C bond within the isoxazole ring would be expected to produce a strong signal in the Raman spectrum. researchgate.net The C-Cl bond, being more polar, would likely show a weaker Raman signal compared to its FT-IR absorption. This complementary nature helps to confirm assignments made from the FT-IR spectrum and provides a more complete vibrational profile of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. csic.es For this compound, HRMS provides definitive confirmation of its composition and offers insights into its structural stability through the analysis of fragmentation patterns.

The empirical formula of the compound is C₆H₈ClNO. scbt.comsigmaaldrich.com The molecular weight is approximately 145.59 g/mol . scbt.comchemicalbook.com In mass spectrometry, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 145, corresponding to the nominal mass of the molecule containing the more abundant ³⁵Cl isotope. chemicalbook.com HRMS can distinguish between the isotopic peaks of ³⁵Cl and ³⁷Cl, which appear with a characteristic intensity ratio of approximately 3:1.

Below is a table summarizing the expected HRMS data for the molecular ions.

| Attribute | Data | Source |

| Molecular Formula | C₆H₈ClNO | chemicalbook.comnist.gov |

| Nominal Mass | 145 | chemicalbook.com |

| Monoisotopic Mass (³⁵Cl) | 145.030 u | N/A |

| Monoisotopic Mass (³⁷Cl) | 147.027 u | N/A |

| Observed [M]⁺ (³⁵Cl) | m/z 145 | chemicalbook.com |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

While a specific, publicly deposited crystal structure for this compound was not identified in the reviewed literature, its solid-state conformation can be inferred from studies on closely related derivatives. Research on compounds containing the 3,5-dimethylisoxazole (B1293586) core, such as 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, has demonstrated that the isoxazole ring itself is planar. nih.gov It is therefore highly probable that the isoxazole ring in this compound also adopts a planar conformation. nih.gov The methyl groups at positions 3 and 5, along with the chloromethyl group at position 4, would be attached to this central planar ring. nih.gov

The crystal packing would be governed by intermolecular forces. These likely include van der Waals interactions between the molecules and potentially weak hydrogen bonds. The presence of the chlorine atom also introduces the possibility of halogen bonding, which can influence the packing arrangement in the solid state.

The table below outlines the typical parameters that would be determined from a full X-ray crystallographic analysis.

| Crystallographic Parameter | Value | Source |

| Crystal System | Data not publicly available | N/A |

| Space Group | Data not publicly available | N/A |

| Unit Cell Dimensions | Data not publicly available | N/A |

| Z Value (molecules/unit cell) | Data not publicly available | N/A |

| Calculated Density | Data not publicly available | N/A |

| Final R-factor | Data not publicly available | N/A |

Computational Chemistry and Theoretical Insights into 4 Chloromethyl 3,5 Dimethylisoxazole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

DFT calculations for 4-(chloromethyl)-3,5-dimethylisoxazole have been performed to understand its optimization geometry, vibrational frequencies, electronic properties, and local reactivity descriptors. worldscientific.com These theoretical explorations provide valuable insights that complement experimental findings.

The molecular geometry of this compound has been optimized using DFT calculations. The optimized structure reveals the spatial arrangement of atoms and the associated bond lengths and angles that correspond to the molecule's minimum energy state. These calculated parameters are often in good agreement with experimental data. dergipark.org.tr

Table 1: Selected Optimized Bond Lengths of this compound

| Bond | Bond Length (Å) |

|---|---|

| O1-C5 | 1.37 |

| O1-N2 | 1.42 |

| N2-C3 | 1.31 |

| C3-C4 | 1.42 |

| C4-C5 | 1.36 |

| C4-C8 | 1.50 |

This table is interactive. You can sort and filter the data.

Table 2: Selected Optimized Bond Angles of this compound

| Atoms | Bond Angle (°) |

|---|---|

| C5-O1-N2 | 108.9 |

| O1-N2-C3 | 108.0 |

| N2-C3-C4 | 112.5 |

| C3-C4-C5 | 104.5 |

| C4-C5-O1 | 106.1 |

| C5-C4-C8 | 128.8 |

| C3-C4-C8 | 126.7 |

This table is interactive. You can sort and filter the data.

Theoretical harmonic vibrational frequencies for this compound have been calculated and are often compared with experimental FT-IR and FT-Raman spectra. worldscientific.com While theoretical frequencies can be slightly higher than experimental values due to the exclusion of anharmonic effects, they generally show good correlation and assist in the assignment of vibrational modes. nih.gov

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies for Selected Modes of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H stretching | 3050-2920 | 3055-2925 |

| C=N stretching | 1610 | 1612 |

| C=C stretching | 1570 | 1575 |

This table is interactive. You can sort and filter the data.

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wuxibiology.com For this compound, the HOMO is primarily located over the isoxazole (B147169) ring, while the LUMO is distributed over the chloromethyl group. The HOMO-LUMO energy gap has been calculated to be -5.53 eV, indicating good stability. worldscientific.com

Table 4: Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.55 |

| LUMO Energy | -1.02 |

This table is interactive. You can sort and filter the data.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. wolfram.comresearchgate.net The MEP surface is colored to represent different electrostatic potential values, with red indicating negative potential (electron-rich regions, susceptible to electrophilic attack) and blue indicating positive potential (electron-poor regions, susceptible to nucleophilic attack). wolfram.com In this compound, the negative potential is concentrated around the oxygen and nitrogen atoms of the isoxazole ring, while the positive potential is located near the hydrogen atoms of the methyl groups and the chloromethyl group. worldscientific.com

The first-order hyperpolarizability of this compound has been calculated to assess its nonlinear optical (NLO) properties. worldscientific.com Materials with significant NLO properties are of interest for various applications in optoelectronics. nih.govnih.gov The calculated hyperpolarizability of this compound suggests that it possesses a greater NLO activity when compared to 3,5-dimethylisoxazole (B1293586). worldscientific.com

Table 5: Calculated Hyperpolarizability of this compound

| Property | Value (esu) |

|---|

This table is interactive. You can sort and filter the data.

Ab Initio Quantum Chemical Methods for Electronic Structure and Reactivity

Ab initio quantum chemical methods are a class of computational techniques that solve the electronic Schrödinger equation from first principles, without the use of empirical parameters. These methods are fundamental for understanding the electronic structure and inherent reactivity of a molecule like this compound.

A typical ab initio study would begin with geometry optimization to determine the most stable three-dimensional arrangement of the atoms in the molecule. Following this, calculations of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be performed. The energies and shapes of these frontier orbitals are crucial indicators of a molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap provides an approximation of the molecule's chemical stability and the energy required for electronic excitation.

Furthermore, ab initio methods can be used to compute various electronic properties that describe reactivity. These include:

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential (ESP) Maps: These maps visualize the electrostatic potential on the molecule's surface, highlighting areas of positive and negative potential that guide intermolecular interactions.

Were such studies to be conducted on this compound, the results would offer a foundational understanding of its chemical behavior based on its electronic properties.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used computational method for studying the excited states of molecules. researchgate.net It is an extension of Density Functional Theory (DFT) that allows for the calculation of electronic transition energies, which correspond to the absorption of light by a molecule.

An electronic excitation analysis of this compound using TD-DFT would provide detailed information about its ultraviolet-visible (UV-Vis) absorption spectrum. The key outputs of a TD-DFT calculation are:

Excitation Energies: The energies required to promote an electron from an occupied molecular orbital to an unoccupied one. These energies correspond to the wavelengths of light the molecule absorbs.

Oscillator Strengths: These values indicate the intensity of each electronic transition. A high oscillator strength corresponds to a strong absorption peak in the UV-Vis spectrum.

Nature of Transitions: TD-DFT calculations can identify which molecular orbitals are involved in each electronic transition (e.g., n → π, π → π). This information is vital for understanding the photophysical properties of the molecule.

By simulating the UV-Vis spectrum, TD-DFT can predict the color and photochemical potential of this compound. This theoretical spectrum could then be compared with experimental data to validate the computational model and provide a deeper interpretation of the observed spectral features.

Molecular Dynamics (MD) Simulations (if applicable for interactions with other molecules)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govdovepress.com Unlike quantum chemical methods that focus on electronic structure, MD simulations use classical mechanics to model the interactions between molecules in a system, such as a solute in a solvent or a ligand binding to a protein.

For this compound, MD simulations would be applicable to investigate its behavior in a condensed phase, for example, in a solution. A typical MD simulation would involve placing one or more molecules of this compound in a simulation box filled with solvent molecules (e.g., water, ethanol). The system would then be allowed to evolve over time, with the trajectories of all atoms being calculated based on a force field that describes the inter- and intramolecular forces.

From these simulations, one could analyze:

Solvation Structure: How the solvent molecules arrange themselves around the this compound molecule. This is described by radial distribution functions, which show the probability of finding a solvent atom at a certain distance from a solute atom.

Hydrogen Bonding: The formation and lifetime of any hydrogen bonds between this compound and protic solvent molecules.

Conformational Dynamics: How the structure of the molecule fluctuates over time in the presence of the solvent.

Interactions with other molecules: If a second solute or a surface were introduced into the simulation, MD could model the non-covalent interactions, such as van der Waals forces and electrostatic interactions, that govern the association between them.

MD simulations would thus provide valuable insights into the intermolecular forces that dictate the behavior of this compound in a realistic chemical environment.

Reactivity, Reaction Mechanisms, and Synthetic Transformations of 4 Chloromethyl 3,5 Dimethylisoxazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group in 4-(chloromethyl)-3,5-dimethylisoxazole is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups. This reactivity is analogous to that of other benzylic or allylic halides, where the halogen atom is readily displaced by a range of nucleophiles.

The displacement of the chloride ion by oxygen and nitrogen nucleophiles provides a direct route to the corresponding alcohols, ethers, and amines. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of similar chloromethylated heterocycles suggests that these transformations are feasible.

The synthesis of the corresponding alcohol, (3,5-dimethylisoxazol-4-yl)methanol, can be achieved through hydrolysis of the chloromethyl group. This reaction would likely proceed under conditions that favor nucleophilic substitution, such as treatment with aqueous base. The synthesis of (3-para-tolyl-isoxazol-5-yl)methanol has been reported via a cyclization reaction, indicating that isoxazole (B147169) methanols are viable synthetic targets biolmolchem.com.

Ether formation can be accomplished via the Williamson ether synthesis, where an alkoxide or phenoxide acts as the nucleophile. The reaction of this compound with a suitable alcohol in the presence of a base would yield the corresponding ether. The synthesis of various ethers is a common transformation in organic chemistry, often proceeding in high yield organic-chemistry.org.

Similarly, amines can be synthesized by reacting this compound with ammonia, primary, or secondary amines. The synthesis of (3,5-dimethylisoxazol-4-yl)methanamine is a known transformation, indicating the viability of this reaction chemicalbridge.co.uk. The reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes to form hemiaminals further demonstrates the nucleophilic character of amino groups in related heterocyclic systems researchgate.net.

A summary of expected nucleophilic substitution reactions is presented in the table below.

| Nucleophile | Product | Product Name |

| OH⁻ | (3,5-Dimethylisoxazol-4-yl)methanol | Alcohol |

| RO⁻ | (3,5-Dimethylisoxazol-4-yl)methyl ether | Ether |

| R₂NH | N-((3,5-Dimethylisoxazol-4-yl)methyl)amine | Amine |

The formation of thioethers from this compound can be achieved through nucleophilic substitution with a thiol or thiolate. This reaction is generally efficient due to the high nucleophilicity of sulfur compounds. The resulting thioethers are valuable intermediates in organic synthesis. While specific studies on the reaction of this compound with sulfur nucleophiles are not prevalent, the reaction of 3-chloro-5-substituted-1,2,4-thiadiazoles with thiols to form thioethers demonstrates the reactivity of halogenated heterocycles with sulfur nucleophiles nih.gov.

| Nucleophile | Product Structure | Product Class |

| RS⁻ | (3,5-Dimethylisoxazol-4-yl)methyl sulfide | Thioether |

Annulation Reactions and Cyclohexenone Formation

One of the most significant applications of this compound is its use in annulation reactions to construct cyclohexenone rings. This methodology, often referred to as the Stork isoxazole annulation, is a powerful tool for the synthesis of complex polycyclic systems nih.govmdpi.com. This compound has been specifically utilized in asymmetric isoxazole annulation reactions sigmaaldrich.com.

The isoxazole annulation process involves several key steps, beginning with the alkylation of a ketone or enamine with this compound. The resulting product then undergoes a series of transformations that ultimately lead to the formation of a new six-membered ring.

The generally accepted mechanism proceeds as follows:

Alkylation: A ketone is converted to its enolate or enamine, which then acts as a nucleophile, attacking the chloromethyl group of this compound in an SN2 reaction.

Hydrogenation and Ring Opening: The isoxazole ring of the alkylated product is subjected to catalytic hydrogenation. This reduces the N-O bond, leading to the formation of an enamino ketone intermediate.

Hydrolysis and Cyclization: The enamino ketone is then hydrolyzed under acidic or basic conditions. This hydrolysis reveals a β-diketone, which subsequently undergoes an intramolecular aldol condensation to form a cyclohexenone ring.

This sequence of reactions provides a versatile method for the construction of fused ring systems.

The development of asymmetric variants of the isoxazole annulation has been a significant area of research, enabling the synthesis of chiral cyclohexenones. Asymmetric induction can be achieved through the use of chiral auxiliaries or chiral catalysts.

One notable strategy involves the use of a chiral enamine derived from a chiral amine. The alkylation of this chiral enamine with this compound proceeds with a degree of stereocontrol, leading to an enantiomerically enriched product after the subsequent ring-opening and cyclization steps. The development of asymmetric synthesis strategies for isoxazolines and other heterocycles is an active area of research nih.govacs.org.

Cycloaddition Reactions Involving the Isoxazole Ring System

The isoxazole ring can participate in cycloaddition reactions, acting as either a diene or a dipolarophile, depending on the reaction partner. These reactions provide routes to a variety of other heterocyclic and carbocyclic systems.

The most common type of cycloaddition involving isoxazoles is the [3+2] dipolar cycloaddition, where the isoxazole ring is formed from a nitrile oxide and an alkene or alkyne. However, the pre-formed isoxazole ring in this compound can also undergo cycloaddition reactions.

Isoxazoles can act as dienes in Diels-Alder reactions, particularly when activated by electron-donating groups. The reaction of an isoxazole with a dienophile can lead to the formation of a bicyclic intermediate, which can then undergo further transformations. The Diels-Alder reaction is a powerful tool for the formation of six-membered rings wikipedia.orgsigmaaldrich.com. Oxazoles, which are structurally similar to isoxazoles, are known to participate in Diels-Alder reactions, suggesting that isoxazoles may exhibit similar reactivity researchgate.netnih.gov.

Furthermore, isoxazoles can undergo formal [4+3] annulation reactions with enynol ethers, catalyzed by zinc, to produce 2H-azepines with high enantioselectivity core.ac.ukresearchgate.net. This demonstrates the versatility of the isoxazole ring in constructing larger, more complex heterocyclic systems. The development of asymmetric cycloaddition reactions is a key focus in modern synthetic chemistry rsc.org.

While specific examples of this compound participating in cycloaddition reactions are not widely reported, the inherent reactivity of the isoxazole ring suggests that it could be a viable substrate in such transformations, potentially leading to novel and complex molecular architectures.

1,3-Dipolar Cycloadditions

The isoxazole ring itself is a stable aromatic heterocycle, often synthesized through a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene. wikipedia.orgnih.govnih.gov This reaction is a cornerstone in the formation of the isoxazole core. nih.gov However, the participation of the pre-formed isoxazole ring in this compound as a component in subsequent 1,3-dipolar cycloadditions is not a commonly reported mode of reactivity. The aromatic stability of the isoxazole ring makes it disfavored to act as a 1,3-dipole or a dipolarophile. Instead, the reactivity of this compound is typically dominated by transformations of the chloromethyl group at the C-4 position.

1,3-dipolar cycloadditions are powerful, stereospecific reactions that lead to the formation of five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.org While isoxazoles are prominent products of this reaction class, their role as reactants is limited. nih.gov The reaction generally involves the concerted interaction of a 4π-electron system (the 1,3-dipole) with a 2π-electron system (the dipolarophile). wikipedia.org

Other Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, involving a redistribution of bonding electrons. msu.edu Beyond cycloadditions, this category includes electrocyclic reactions, sigmatropic rearrangements, and ene reactions. msu.edu For the this compound scaffold, participation in such reactions is not extensively documented in the literature. The stability of the isoxazole ring generally precludes it from undergoing electrocyclic ring-opening or closing reactions under typical thermal or photochemical conditions, which are more common for less aromatic or strained ring systems. msu.edu Similarly, sigmatropic rearrangements involving the atoms of the isoxazole ring are not a characteristic feature of its reactivity. The primary reactivity of the molecule is centered on the functional group at the C-4 position.

Derivatization through Functional Group Interconversions

The chloromethyl group at the C-4 position of 3,5-dimethylisoxazole (B1293586) is a versatile synthetic handle, enabling a wide range of functional group interconversions and derivatizations.

Transformation to Carboxylic Acids and Esters

The conversion of the chloromethyl group to a carboxylic acid or ester functionality is a key transformation. One common pathway to synthesize isoxazole-4-carboxylic acids involves the hydrolysis of a corresponding ester, such as an ethyl carboxylate. For instance, ethyl 3,5-dimethylisoxazole-4-carboxylate can be hydrolyzed to 3,5-dimethylisoxazole-4-carboxylic acid using aqueous sodium hydroxide in a mixture of tetrahydrofuran and methanol. chemicalbook.com This is followed by acidification to yield the final carboxylic acid product. chemicalbook.com

A general synthesis for 4-isoxazolecarboxylic acids can also be achieved through cycloaddition reactions. acs.org For example, reacting a β-keto ester with nitroethane can produce the corresponding 4-isoxazolecarboxylate ester, which can then be hydrolyzed. acs.org While these methods focus on building the acid functionality during the ring synthesis, the transformation from the pre-functionalized this compound would typically proceed through a two-step sequence involving nucleophilic substitution with cyanide to form a nitrile, followed by hydrolysis.

Similarly, esters can be synthesized. For instance, reacting 5-methylisoxazole-4-carboxylic acid with thionyl chloride generates the acyl chloride, which can then be reacted with an alcohol to form the desired ester. google.com This demonstrates a pathway from the carboxylic acid, which itself can be derived from the chloromethyl compound.

Introduction of Diverse Functionalities at C-4 Position

The C-4 chloromethyl group is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is a cornerstone of its synthetic utility. This compound has been utilized in the preparation of various derivatives, including 4-(3-oxoalkyl)isoxazoles. sigmaaldrich.com

The Williamson ether synthesis provides a route to introduce aryloxy functionalities. For example, 3-chloromethyl-5-phenylisoxazoles react with substituted phenols to yield the corresponding aryloxymethyl ethers. researchgate.net This methodology is applicable to this compound for the synthesis of a diverse library of ether derivatives.

Furthermore, the chlorine atom can be displaced by various sulfur and nitrogen nucleophiles. Reactions with sodium thiophenolates, benzylthiolates, or furfurylthiolates can introduce thioether linkages. researchgate.net Similarly, reaction with amines like morpholine results in the formation of the corresponding aminomethyl derivative. researchgate.net

Below is a table summarizing some of the documented transformations of the chloromethyl group on the isoxazole ring.

| Reagent/Starting Material | Product Type | Reference |

| Substituted phenols | Aryloxymethyl ethers | researchgate.net |

| Sodium phenylthiolate | Phenylthiomethyl thioethers | researchgate.net |

| Morpholine | Aminomethyl derivative | researchgate.net |

| Enolates | 4-(3-oxoalkyl)isoxazoles | sigmaaldrich.com |

| Thiophene (via Wittig or related reactions) | 4-(2-(Thiophen-3-yl)vinyl)isoxazole | sigmaaldrich.com |

Electrochemical Behavior and Redox Chemistry of the Isoxazole Scaffold

The electronic properties of substituents on the isoxazole ring play a crucial role in its electrochemical behavior. nih.gov Electrochemical annulation reactions have been developed for the assembly of isoxazole motifs, highlighting the scaffold's ability to participate in redox processes. nih.govsemanticscholar.org These reactions demonstrate good tolerance for a variety of functional groups, including electron-donating and electron-withdrawing groups, although yields can be sensitive to the electronic nature of the substrates. nih.gov

The isoxazole core possesses distinct structural and electronic features, such as strong dipole moments and polarizabilities, which influence its chemical and physical properties, including its electrochemical behavior. nih.gov These properties are fundamental to its application in various fields, including materials science and medicinal chemistry. rsc.orgresearchgate.net

Below is a table summarizing key findings on the electrochemical behavior of isoxazoles.

| Technique | Observation | Compound Class | Reference |

| Cyclic Voltammetry | Irreversible electrode reaction | 3,5-disubstituted isoxazoles | researchgate.net |

| Chronoamperometry | One-electron transfer in rate-determining step | 3,5-disubstituted isoxazoles | researchgate.net |

| Controlled Potential Coulometry | Two-electron total process | 3,5-disubstituted isoxazoles | researchgate.net |

| Electrochemical Annulation | Formation of isoxazole motifs via domino reaction | Various substituted isoxazoles | nih.govsemanticscholar.org |

Applications in Medicinal Chemistry and Biological Sciences: Focus on 4 Chloromethyl 3,5 Dimethylisoxazole Derivatives

Rational Design and Synthesis of Bioactive Isoxazole (B147169) Derivatives

The creation of novel, effective drugs is a complex process where computational methods and prior knowledge play a crucial role. mdpi.com The rational design of isoxazole derivatives leverages the inherent properties of the core ring system while systematically modifying its structure to optimize therapeutic effects. researchgate.netnih.gov

The isoxazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This status is attributed to its unique structural and electronic properties, which allow it to act as a versatile pharmacophore—the essential part of a molecule responsible for its biological activity. researchgate.net The five-membered ring is found in numerous natural products, synthetic compounds, and commercially available drugs, demonstrating its broad applicability. researchgate.netresearchgate.net

The value of the isoxazole scaffold lies in its ability to engage in multiple non-covalent interactions with biological targets, such as hydrogen bonding (via the nitrogen and oxygen atoms) and π-π stacking. researchgate.net Its structure can be readily modified, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates to enhance efficacy and reduce toxicity. nih.gov The demonstrated biological activities of isoxazole derivatives are extensive, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them highly attractive for drug discovery. researchgate.netrsc.org

The biological activity of isoxazole derivatives can be significantly enhanced through the strategic introduction of various linkers and substituents. nih.gov The majority of bioactive molecules consist of ring structures connected by linkers, and the nature of these connecting groups is critical to the molecule's function. researchgate.netnovartis.com Chemical modifications, including the connection of the isoxazole to other aromatic or non-aromatic rings and the addition of different alkyl groups, are common strategies. researchgate.net

In the context of developing inhibitors for specific protein targets, such as the Bromodomain and Extra-Terminal (BET) family, the linker's length and composition are crucial. For instance, in the design of bivalent inhibitors that target multiple domains of a protein simultaneously, linkers are optimized to achieve the correct spacing and orientation for effective binding. nih.gov Researchers have explored various linkers, including those containing triazole groups, to improve the potency of 3,5-dimethylisoxazole-based compounds. nih.gov The substituents on the isoxazole ring also play a vital role in the molecule's interaction with its target, and modifications are often guided by structure-activity relationship (SAR) studies to maximize biological activity. nih.gov

Pharmacological Profiles and Mechanistic Studies of Derivatives

Derivatives of 3,5-dimethylisoxazole (B1293586) have shown significant promise as anticancer agents, with research focusing on their ability to inhibit cell proliferation and induce apoptosis (programmed cell death). nih.govspandidos-publications.com

A growing body of research demonstrates the potent anticancer and antiproliferative activities of isoxazole derivatives. researchgate.netespublisher.com These compounds have been shown to be effective against various cancer cell lines, including those from leukemia, glioblastoma, and colorectal cancer. nih.govnih.gov Their mechanism of action often involves inducing apoptosis through various cellular pathways. researchgate.netspandidos-publications.com For example, certain 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have demonstrated significant pro-apoptotic activity in human erythroleukemic K562 cells. nih.govspandidos-publications.com A key area of investigation for 3,5-dimethylisoxazole derivatives is their role as epigenetic modulators, specifically as inhibitors of BET proteins. nih.govnih.gov

A primary mechanism through which 3,5-dimethylisoxazole derivatives exert their anticancer effects is by inhibiting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. nih.govnih.gov BET proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histone proteins, playing a critical role in regulating the transcription of genes involved in cell growth and proliferation. nih.gov BRD4, in particular, is often found at enhancers that drive the expression of key oncogenes. nih.gov

The 3,5-dimethylisoxazole motif has proven to be an effective mimic of the endogenous acetylated lysine binding partner, allowing it to fit into a specific pocket (the Kac pocket) within the bromodomain of BRD4. nih.govnih.gov This binding event blocks the function of BRD4, preventing it from carrying out its gene-regulating activities. Structure-based drug design has led to the development of potent isoxazole-based BRD4 inhibitors. nih.gov For example, by designing bivalent ligands that can bind to both bromodomains of BRD4 simultaneously, researchers have created highly potent inhibitors. nih.gov

| Compound | Target | IC₅₀ (nM) | Antiproliferative IC₅₀ (nM) | Cell Line | Reference |

|---|---|---|---|---|---|

| Compound 22 (Bivalent) | BRD4 | 7.7 | 162 | HCT116 (Colorectal Cancer) | nih.gov |

| Compound 39 | BRD4(BD1) | 3 | 2100 | U266 (Multiple Myeloma) | nih.gov |

| Compound 13 | BRD4(BD1) | 26 | 140 | Raji (Burkitt's Lymphoma) | researchgate.net |

| Compound 14 | BRD4(BD1) | 17 | 32 | MV4-11 (Leukemia) | researchgate.net |

The inhibition of BRD4 by isoxazole derivatives leads to significant downstream effects on cancer-promoting genes. nih.gov One of the most critical targets of BRD4 is the c-MYC oncogene, a master regulator of a vast array of cellular functions, including the cell cycle and apoptosis. nih.govnih.gov The deregulation of c-MYC is a hallmark of many cancers. nih.gov

By displacing BRD4 from chromatin, isoxazole-based inhibitors effectively suppress the transcription of c-MYC. nih.gov This reduction in c-MYC protein levels triggers cell cycle arrest, typically at the G0/G1 phase, and induces apoptosis, thereby inhibiting tumor growth. nih.gov Studies have shown a direct correlation between the administration of these inhibitors and a dose-dependent decrease in c-MYC expression in both cell culture and in vivo tumor models. nih.govresearchgate.net For instance, a 3,5-dimethylisoxazole derivative, compound 22, was shown to down-regulate c-MYC protein levels in colorectal cancer cells and exhibited significant tumor suppression in a mouse model. nih.gov This targeted modulation of a key oncogene underscores the therapeutic potential of these compounds in cancer treatment.

Anticancer and Antiproliferative Activities of Isoxazole Derivatives

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A significant area of research for 3,5-dimethylisoxazole derivatives has been in the development of anticancer agents that function as inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4. nih.govnih.gov These proteins are key epigenetic readers that regulate the transcription of crucial oncogenes like c-Myc.

Derivatives of 3,5-dimethylisoxazole have been designed to bind to the Kac pocket of BRD4, displacing it from chromatin and thereby downregulating the expression of its target genes. nih.gov For instance, a series of derivatives bearing a triazolopyridazine motif showed remarkable inhibitory activity against the BRD4(BD1) protein. nih.gov One notable compound, compound 39 , inhibited BRD4(BD1) with an IC50 of 0.003 µM and demonstrated antiproliferative activity against U266 multiple myeloma cells with an IC50 of 2.1 µM. nih.gov Mechanistically, this inhibition leads to the suppression of c-Myc levels. nih.gov The depletion of this key transcription factor disrupts the cancer cell's ability to proliferate, ultimately causing it to arrest in the G0/G1 phase of the cell cycle and undergo programmed cell death, or apoptosis. nih.gov Another bivalent derivative, compound 22 , designed to target both bromodomains of BRD4 simultaneously, potently inhibited the proliferation of HCT116 colorectal cancer cells (IC50 = 162 nM) and was shown to modulate apoptosis through the intrinsic pathway. nih.gov

Antibacterial and Antimicrobial Properties

The isoxazole nucleus is a well-established pharmacophore in antimicrobial agents, present in marketed antibiotics like sulfamethoxazole (B1682508) and oxacillin. nih.govnih.gov Research has extended to derivatives of 4-(Chloromethyl)-3,5-dimethylisoxazole to explore new antimicrobial leads.

In one study, a series of 5-(chloromethyl)-3-(substituted phenyl) isoxazoles was synthesized and evaluated for antibacterial and antifungal activity against strains like Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Candida albicans. The novel compounds demonstrated considerable activity when compared to standard drugs. bohrium.com Another approach involved synthesizing water-soluble conjugates of 3-organyl-5-(chloromethyl)isoxazoles with entities like amino acids and thiourea. nih.gov This work revealed that the nature of the substituent at both the 3 and 5 positions of the isoxazole ring significantly influences antimicrobial activity. The highest bacteriostatic effect was observed for compounds with a 4-methoxyphenyl (B3050149) or 5-nitrofuran-2-yl group at position 3, and a methylene (B1212753) group at position 5 bearing residues of L-proline or N-Ac-L-cysteine, with Minimum Inhibitory Concentrations (MIC) as low as 0.06-2.5 µg/ml. nih.gov These leading compounds also showed low cytotoxicity against normal human skin fibroblast cells. nih.gov General reviews also confirm that isoxazole derivatives have been extensively studied for their potential against a broad range of microorganisms. nih.govresearchgate.net

Anti-inflammatory and Analgesic Potentials

The isoxazole scaffold is present in certain anti-inflammatory drugs, such as the COX-2 inhibitor Valdecoxib. researchgate.net This has prompted interest in the anti-inflammatory and analgesic potential of other isoxazole derivatives. Several reviews highlight that isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory and analgesic effects. nih.govresearchgate.netresearchgate.net This potential is often linked to the ability of the isoxazole ring system to act as a bioisostere for other functional groups and to interact with various biological targets involved in inflammation and pain signaling pathways. While specific studies focusing directly on the anti-inflammatory and analgesic properties of this compound derivatives are not detailed in the reviewed literature, the general activity of the broader isoxazole class suggests this as a potential area for future investigation.

Other Biological Activities (e.g., Hypoglycemic, Dopamine Receptor Agonism, GABA Antagonism)

Beyond cancer and infectious diseases, 3,5-dimethylisoxazole derivatives have been explored for other therapeutic applications.

Hypoglycemic Activity: A series of 3,5-diarylisoxazole derivatives were designed and synthesized as potential agents for type 2 diabetes. nih.gov These compounds were screened in vivo and showed promising anti-hyperglycemic and moderate lipid-lowering activity. nih.gov Further investigation into their mechanism revealed that they did not act as DPP-4 inhibitors or PPARγ activators, but rather exhibited their anti-diabetic effects through the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) signaling. nih.gov

GABA Receptor Antagonism: The gamma-aminobutyric acid (GABA) receptor complex is a major target for insecticides and certain neuroactive drugs. nih.gov A patent discloses a series of benzimidazole (B57391) derivatives, including 5-Cyclopropyl-1-(3-(3-isoxazolyl)phenyl)benzimidazole , as modulators of the GABAA receptor complex, indicating the potential for isoxazole-containing structures to interact with this important central nervous system target. google.com

Structure-Activity Relationship (SAR) Investigations of this compound Derived Compounds

Understanding how the chemical structure of a compound influences its biological activity is crucial for drug development. SAR studies on 3,5-dimethylisoxazole derivatives have provided key insights for optimizing their potency and selectivity.

In the context of BRD4 inhibitors, the 3,5-dimethylisoxazole core serves as an effective anchor, forming a critical hydrogen bond with the key amino acid Asn140 in the binding pocket. nih.gov SAR studies revealed that introducing diverse groups, such as a triazolopyridazine motif, at the position oriented toward the ZA channel of the protein could lead to remarkable increases in inhibitory activity. nih.gov For antimicrobial agents derived from 3-organyl-5-(chloromethyl)isoxazoles, SAR analysis determined that substituents at both the C3 and C5 positions are critical. nih.gov Specifically, aryl groups like 4-methoxyphenyl at C3 and amino acid conjugates at the C5-methylene position were found to confer the highest bacteriostatic effect. nih.gov The general consensus from various studies is that the isoxazole ring's stability allows for derivatization at its substituent points, enabling the fine-tuning of pharmacological properties. nih.gov

Molecular Docking and Simulation Studies to Elucidate Ligand-Target Interactions

Computational methods like molecular docking and simulation are invaluable tools for visualizing how a drug candidate interacts with its biological target at the molecular level. For 3,5-dimethylisoxazole derivatives, these studies have been instrumental in explaining their mechanism of action.

Docking studies of BRD4 inhibitors confirmed that the 3,5-dimethylisoxazole moiety fits into the Kac pocket, with its nitrogen atom forming a hydrogen bond with Asn140. nih.gov The substituent at the 4-position of the isoxazole ring was shown to extend into the hydrophobic WPF pocket, formed by key amino acids Trp81, Pro82, and Phe83. nih.gov These simulations guide the rational design of more potent inhibitors by predicting how different chemical modifications will affect binding affinity and orientation within the target site. Similar docking studies have been employed to predict the binding modes of isoxazole derivatives with bacterial protein targets to understand their antimicrobial activity. plos.org

In Vitro and In Vivo Pharmacological Evaluation Models

The biological effects of this compound derivatives are validated through a combination of in vitro (cell-based) and in vivo (animal) models.

In Vitro Models:

Anticancer Activity: The antiproliferative effects are typically screened against a panel of human cancer cell lines. For BRD4 inhibitors, these have included multiple myeloma (U266), colorectal cancer (HCT116), and acute myeloid leukemia (MV4-11) cell lines. nih.govnih.gov Assays to measure apoptosis (e.g., Annexin V staining) and cell cycle analysis (e.g., flow cytometry) are used to elucidate the mechanism of cell death. nih.gov

Antimicrobial Activity: The bacteriostatic and fungistatic activity is determined by measuring the Minimum Inhibitory Concentration (MIC) against various microbial strains, such as E. coli, S. aureus, B. subtilis, and C. albicans. nih.govbohrium.com

Enzyme Inhibition: To determine the mechanism of action, in vitro assays are used to measure the inhibition of specific enzymes, such as BRD4, PTP1B, or cyclooxygenases (COX). nih.govnih.gov

In Vivo Models:

Anticancer Efficacy: The antitumor effects of lead compounds are often evaluated in rodent models. For example, the efficacy of the BRD4 inhibitor compound 22 was demonstrated in a CT-26 tumor mouse model, where it achieved a tumor suppression rate of 56.1%. nih.gov

Hypoglycemic Activity: The ability of compounds to lower blood glucose is tested in animal models of diabetes, such as the sucrose-loaded model (SLM) and the streptozotocin-induced diabetic rat model (STZ-S). nih.gov

The table below summarizes some of the evaluation models used for these derivatives.

| Activity | In Vitro Models | In Vivo Models |

| Anticancer | U266, HCT116, MV4-11 cell lines; BRD4 inhibition assays; Apoptosis & cell cycle analysis | CT-26 tumor mouse model |

| Antimicrobial | MIC assays against E. coli, S. aureus, A. niger, C. albicans | Not specified in reviewed sources |

| Hypoglycemic | PTP1B enzyme inhibition assays | Sucrose-loaded & STZ-induced diabetic rat models |

Advanced Material Science and Other Potential Applications of 4 Chloromethyl 3,5 Dimethylisoxazole Derivatives

Development of Functional Organic Materials

The development of functional organic materials is a cornerstone of modern materials science, with applications ranging from electronics to energy. Derivatives of 4-(chloromethyl)-3,5-dimethylisoxazole have been utilized as key building blocks in the creation of sophisticated polymer systems with unique self-assembly properties.

A notable example is the synthesis of (E)-3,5-dimethyl-4-(2-(thiophene-3-yl)vinyl)isoxazole (DTVI), a derivative of this compound. This compound serves as a monomer for the creation of side-chain conjugated polythiophenes. rsc.orgrsc.org In one study, copolymers of DTVI were synthesized with (E)-2-(2-(thiophen-3-yl)vinyl)-1H-benzo[d]imidazole (TVB). rsc.orgrsc.org These copolymers are a class of polythiophenes that have been investigated for their capacity to form self-assembled structures in both solution and thin films. rsc.orgrsc.org

The self-assembly of these materials is driven by a combination of dipole-dipole interactions and hydrogen bonding. rsc.orgrsc.org This leads to the formation of ordered hierarchical structures, which can significantly influence the material's properties. rsc.orgrsc.org The morphology of these copolymer films, including the formation of J-aggregates, has been studied using techniques such as atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GIXRD). rsc.orgrsc.org The ability to control the morphology of these polymers at the nanoscale is a critical aspect of designing functional organic materials for specific applications. rsc.orgrsc.org The ordered arrangement of the polymer chains can enhance properties such as charge carrier mobility, which is crucial for electronic applications. rsc.orgrsc.org

Table 1: Copolymers Derived from this compound for Functional Organic Materials

| Monomer 1 | Monomer 2 | Polymer Type | Key Property |

|---|

Optoelectronic Applications (e.g., in Nonlinear Optics)

The unique electronic and structural properties of isoxazole (B147169) derivatives make them promising candidates for optoelectronic applications. These applications rely on materials that can interact with light to produce an electronic signal, or vice versa. While direct studies on the nonlinear optical (NLO) properties of this compound itself are not extensively documented, the properties of its derivatives, particularly those incorporating conjugated systems, are of significant interest.

The aforementioned copolymers of DTVI and TVB have been explored for their potential in optoelectronic devices. rsc.orgrsc.org These studies were conducted under device conditions over indium tin oxide (ITO) substrates, which are commonly used as transparent conductive coatings in applications like organic light-emitting diodes (OLEDs) and solar cells. rsc.orgrsc.org The formation of twisted hierarchical assemblies in these polythiophene films was found to improve charge carrier mobility. rsc.orgrsc.org Enhanced charge carrier mobility is a critical factor for the efficiency of optoelectronic devices, as it facilitates the movement of electrons and holes within the material.

The research into these copolymers demonstrates a strategy for developing functional materials where the properties can be tuned by altering the composition of the polymer. rsc.orgrsc.org For instance, by varying the ratio of the hydrogen-bonding TVB units in the copolymers, it is possible to systematically control the hierarchical ordering of the polymer chains. rsc.org This control over the solid-state morphology is essential for optimizing the performance of organic electronic devices. rsc.org

While the primary focus of the study on DTVI and TVB copolymers was on their self-assembly and charge transport properties, these characteristics are intrinsically linked to their potential in optoelectronics. The development of such well-ordered, charge-conducting polymer films from isoxazole-containing monomers highlights a promising avenue for the application of this compound derivatives in the field of advanced materials.

Environmental Fate and Degradation Mechanisms of Isoxazole Containing Compounds

Photodegradation Pathways of Isoxazole (B147169) Ring Systems in Aquatic Environments

Photodegradation, or the breakdown of compounds by light, is a significant mechanism for the removal of many organic pollutants from surface waters. umn.edu The isoxazole ring, a core component of compounds like 4-(Chloromethyl)-3,5-dimethylisoxazole, is susceptible to photochemical transformation. The rate and pathway of this degradation are influenced by factors such as water chemistry, the presence of photosensitizing agents, and the intensity of solar radiation. researchgate.net

Research on isoxazole-containing herbicides, such as isoxaflutole (B1672639), demonstrates that the isoxazole ring can be cleaved under the influence of light. researchgate.net This process is often initiated by the absorption of UV radiation, leading to the formation of reactive intermediates. For instance, isoxaflutole is known to be sensitive to light, which accelerates its transformation into a diketonitrile metabolite. researchgate.net This initial photodegradation step can be followed by further breakdown into less complex molecules.

In aquatic systems, both direct and indirect photolysis can occur. Direct photolysis involves the direct absorption of light by the isoxazole compound, leading to its degradation. Indirect photolysis, on the other hand, is mediated by other substances in the water, such as dissolved organic matter or nitrate (B79036) ions, which absorb light and produce reactive species like hydroxyl radicals that then attack the isoxazole molecule. researchgate.net Studies on the photodegradation of the simple isoxazole molecule have shown that it can be degraded by UV light, and this process is enhanced by the presence of hydrogen peroxide (UV/H₂O₂), which generates hydroxyl radicals. researchgate.net

The photodegradation of chlorothalonil, a fungicide, provides further insight into the potential fate of halogenated aromatic compounds in aquatic environments. Direct photolysis is a major degradation pathway for this compound, with studies showing its breakdown under simulated sunlight. researchgate.net The presence of a chloromethyl group on the this compound molecule suggests that similar photochemical reactions involving the carbon-chlorine bond could occur.

Table 1: Photodegradation Data for Related Isoxazole Compounds

| Compound | Conditions | Half-life (t½) | Degradation Products | Reference |

|---|---|---|---|---|

| Isoxaflutole | Sensitive to light | <24 hours (in soil) | Diketonitrile (DKN) metabolite, Benzoic acid (BA) metabolite | researchgate.net |

| Isoxazole | UV254 photolysis in ultrapure water | Not specified | Not specified | researchgate.net |

| Isoxazole | UV254/H₂O₂ in ultrapure water | Rate constant for reaction with OH radicals: 2.15 x 10⁹ L·mol⁻¹·s⁻¹ | Not specified | researchgate.net |

Biodegradation and Environmental Persistence of Isoxazole Derivatives

Biodegradation, the breakdown of organic substances by microorganisms, is a critical process that determines the environmental persistence of many synthetic chemicals. ucanr.edunih.gov The biodegradability of isoxazole derivatives can vary significantly depending on the specific structure of the molecule and the environmental conditions. researchgate.net

The persistence of a compound is often described by its half-life, the time it takes for half of the initial amount to degrade. For example, the herbicide isoxaflutole has a very short soil half-life of less than 24 hours, rapidly degrading to its more stable diketonitrile metabolite. researchgate.net This rapid initial degradation is a key feature of its environmental profile.

Microbial communities in soil and water can adapt to degrade specific pollutants. Research on 3-amino-5-methyl-isoxazole (3A5MI), a persistent degradation product of the antibiotic sulfamethoxazole (B1682508), has led to the isolation of bacterial strains capable of using it as a sole source of carbon and nitrogen. nih.gov The bacterium Nocardioides sp. N39 was found to effectively degrade 3A5MI under both aerobic and anaerobic conditions, highlighting the potential for microbial remediation of isoxazole-contaminated environments. nih.gov The degradation efficiency of this bacterium was influenced by temperature and pH. nih.gov

The structure of the substituents on the isoxazole ring plays a crucial role in its biodegradability. For instance, studies on benzotriazole (B28993) derivatives have shown that compounds with carboxylated groups are more readily biodegradable than their methylated counterparts. researchgate.net This suggests that the nature of the side chains on the this compound ring, specifically the chloromethyl and dimethyl groups, will significantly influence its susceptibility to microbial attack. The presence of a halogen, like chlorine, can sometimes increase the persistence of a molecule, although some microorganisms have evolved pathways to dehalogenate such compounds. researchgate.net

Co-metabolism is another important microbial degradation mechanism where the microbe does not use the compound as a primary energy source but degrades it in the presence of other growth-supporting substrates. dtic.mil This process can be significant for the breakdown of complex organic molecules that may not be readily mineralized on their own.

Table 2: Biodegradation Data for Related Isoxazole Derivatives

| Compound | Microorganism/System | Conditions | Degradation Rate/Efficiency | Key Findings | Reference |

|---|---|---|---|---|---|

| Isoxaflutole | Soil microorganisms | Field conditions | Half-life < 24 hours | Rapidly degrades to a stable diketonitrile metabolite. | researchgate.net |

| 3-amino-5-methyl-isoxazole (3A5MI) | Nocardioides sp. N39 | Aerobic | ~45 mg/L degraded within 48 hours | Can be used as a sole carbon and nitrogen source. | nih.gov |

| 3-amino-5-methyl-isoxazole (3A5MI) | Nocardioides sp. N39 | Anaerobic | 63.24 ± 9.61% degradation within 48 hours | Functional in both oxygen-rich and hypoxic conditions. | nih.gov |

Future Research Directions and Contemporary Challenges

Innovations in Asymmetric Synthesis Utilizing 4-(Chloromethyl)-3,5-dimethylisoxazole

The development of novel and efficient methods for the asymmetric synthesis of complex molecules is a cornerstone of modern organic chemistry. The isoxazole (B147169) scaffold, a key component in numerous pharmaceuticals, is a prime target for such innovations. While this compound is known to participate in asymmetric isoxazole annulation reactions, ongoing research is focused on expanding its utility in creating chiral molecules with high enantiomeric and diastereomeric purity. sigmaaldrich.com

Recent advancements in the asymmetric synthesis of isoxazole-containing structures have centered on various catalytic strategies. These include squaramide-catalyzed cascade reactions, which have been successfully employed to generate complex spirooxindole tetrahydroquinolines containing an isoxazole moiety. Furthermore, asymmetric [3+2] cycloaddition reactions, often catalyzed by chiral organocatalysts, have emerged as a powerful tool for constructing isoxazole rings with controlled stereochemistry. The use of chiral metal complexes and organocatalysts, such as those derived from cinchona alkaloids, has proven effective in achieving high enantioselectivity in the synthesis of isoxazoline (B3343090) N-oxides and other isoxazole derivatives. rsc.org